Na+/K+-ATPase Inhibition: Bufalin Demonstrates Superior Potency Over Ouabain and Cinobufagin
Bufalin exhibits significantly higher potency as a Na+/K+-ATPase inhibitor compared to the classical cardiotonic steroid ouabain and its close analog cinobufagin. In a direct head-to-head comparison using purified brain Na+/K+-ATPase from rabbits and rats, bufalin was over 7-fold more potent than ouabain and over 5-fold more potent than cinobufagin in inhibiting the enzyme [1]. This establishes bufalin as a highly effective tool for probing NKA-dependent pathways at lower, potentially more specific, concentrations.
| Evidence Dimension | Na+/K+-ATPase inhibition (IC50) |
|---|---|
| Target Compound Data | Bufalin IC50: 40 nM (rabbit brain), 20 nM (rat brain) |
| Comparator Or Baseline | Ouabain IC50: 290 nM (rabbit brain), 260 nM (rat brain); Cinobufagin IC50: 230 nM (rabbit brain), 90 nM (rat brain) |
| Quantified Difference | Bufalin is 7.25-fold (rabbit) and 13-fold (rat) more potent than ouabain; 5.75-fold (rabbit) and 4.5-fold (rat) more potent than cinobufagin. |
| Conditions | Purified Na+/K+-ATPase from rabbit and rat brain |
Why This Matters
Higher potency at the primary pharmacological target enables the use of lower compound concentrations in in vitro assays, which can help minimize off-target and solvent-mediated effects.
- [1] Hirai, Y., et al. (1992). [Effects of bufadienolides and some kinds of cardiotonics on guinea pig hearts]. Nihon Yakurigaku Zasshi, 100(2), 127-135. View Source
